Cas no 1175536-50-1 ((2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid)

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid structure
1175536-50-1 structure
Product name:(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid
CAS No:1175536-50-1
MF:C13H17F2N3O5S
Molecular Weight:365.3530
MDL:MFCD28964178
CID:2083309
PubChem ID:112500554

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid 化学的及び物理的性質

名前と識別子

    • (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol Mesylate
    • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with methanesulfonate
    • (2R,3R)- 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol Methanesulfonate
    • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol methanesulfonate
    • (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate
    • EP-F
    • BCP14907
    • SB18181
    • (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid
    • MFCD28964178
    • DS-19491
    • T9XSV4CR5Y
    • 2,3-Butanediol, 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-, methanesulfonate (1:1)
    • CS-W018466
    • (2R,3R)-2-(2,4-DIFLUOROPHENYL)-1-(1,2,4-TRIAZOL-1-YL)BUTANE-2,3-DIOL; METHANESULFONIC ACID
    • 1175536-50-1
    • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diolwithmethanesulfonate
    • G65933
    • 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate, (2R,3R)-
    • AKOS028109794
    • (2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol;methanesulfonic acid
    • C13H17F2N3O5S
    • 815-196-0
    • MDL: MFCD28964178
    • インチ: 1S/C12H13F2N3O2.CH4O3S/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14;1-5(2,3)4/h2-4,6-8,18-19H,5H2,1H3;1H3,(H,2,3,4)/t8-,12-;/m1./s1
    • InChIKey: RWPFLARVZWFRBO-DAIXLEOSSA-N
    • SMILES: S(C([H])([H])[H])(=O)(=O)O[H].FC1C([H])=C(C([H])=C([H])C=1[C@@](C([H])([H])N1C([H])=NC([H])=N1)([C@@]([H])(C([H])([H])[H])O[H])O[H])F

計算された属性

  • 精确分子量: 365.08569815g/mol
  • 同位素质量: 365.08569815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 9
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 403
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134

じっけんとくせい

  • ゆうかいてん: 173.5-174.5 ºC

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid Security Information

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB539867-25g
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with methanesulfonate; .
1175536-50-1
25g
€248.80 2025-03-19
abcr
AB539867-1g
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with methanesulfonate; .
1175536-50-1
1g
€86.40 2025-03-19
Chemenu
CM195197-5g
(2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonic acid
1175536-50-1 95%+
5g
$66 2023-03-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1092558-25g
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate
1175536-50-1 98%
25g
¥894.00 2024-08-09
TRC
D447100-5mg
(2R,3R)- 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol Methanesulfonate
1175536-50-1
5mg
$ 236.00 2023-09-07
Ambeed
A125292-1g
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate
1175536-50-1 97%
1g
$12.0 2025-02-26
abcr
AB539867-25 g
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with methanesulfonate; .
1175536-50-1
25g
€378.40 2023-06-14
TRC
D447100-50mg
(2R,3R)- 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol Methanesulfonate
1175536-50-1
50mg
$ 1860.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7690-1-1G
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid
1175536-50-1 95%
1g
¥ 257.00 2023-03-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UK179-5g
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid
1175536-50-1 97%
5g
358CNY 2021-05-08

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid 関連文献

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acidに関する追加情報

Introduction to (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid (CAS No. 1175536-50-1)

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid, identified by its CAS number 1175536-50-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the quest for novel therapeutic agents.

The structure of this compound features a chiral butane core substituted with a 2,4-difluorophenyl group and a 1H-1,2,4-triazol-1-yl moiety. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The addition of a methanesulfonic acid moiety further enhances the solubility and reactivity of the compound, facilitating its use in various chemical and biological assays.

In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and cellular processes. The (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid has been investigated for its potential to interact with enzymes involved in metabolic pathways and signal transduction. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes that are implicated in inflammatory responses and cancer progression.

The 2,4-difluorophenyl group is known for its ability to enhance binding affinity through halogen bonding interactions. This feature makes it particularly valuable in the design of molecules that target specific protein binding sites. Additionally, the 1H-1,2,4-triazol-1-yl moiety is a well-known pharmacophore that has been successfully incorporated into various drug candidates due to its ability to stabilize bioactive conformations and improve metabolic stability.

The methanesulfonic acid component of the compound serves multiple purposes. It not only improves the solubility of the molecule in aqueous solutions but also enhances its reactivity in certain chemical transformations. This dual functionality makes it a versatile building block for the synthesis of more complex derivatives with tailored biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to their target proteins with high accuracy. The use of molecular docking simulations has been instrumental in understanding how the (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid interacts with enzymes such as kinases and phosphodiesterases. These studies have provided valuable insights into the structural requirements for effective binding and have guided the optimization of lead compounds.

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on several target enzymes. For instance, it has shown potential as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways that regulate immune responses and inflammation. The ability to modulate JAK activity could make this compound a candidate for treating autoimmune diseases and inflammatory disorders.

The synthesis of chiral compounds like the (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol; methanesulfonic acid often presents significant challenges due to the need for precise stereocontrol. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, which is crucial for ensuring biological efficacy and minimizing off-target effects. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly useful in this regard.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed、distributed、metabolized,and excreted (ADME) is essential for assessing its potential as a therapeutic agent. Preliminary pharmacokinetic studies suggest that the methanesulfonic acid moiety may enhance oral bioavailability by improving solubility and permeability across biological membranes.

The development of novel drug candidates often involves collaboration between chemists、biologists,and pharmacologists. The use of interdisciplinary approaches has been crucial in unraveling the complex interactions between small molecules and biological systems. The (2R,3R)-1175536 >methanesulfonic acid> >has been a valuable tool in these efforts,providing insights into structure-function relationships that can guide future drug design。

The future prospects for this compound are promising,with ongoing research aimed at identifying new therapeutic applications and optimizing its pharmacological properties。Advances in synthetic chemistry,computational modeling,and high-throughput screening technologies will continue to drive innovation in drug discovery。The (>1175536-50->)> will undoubtedly play a significant role in these endeavors,contributing to the development of next-generation therapeutics。

In conclusion,the compound (CAS No.>1175536-50->>) represents a fascinating example of how structural complexity can be leveraged to develop molecules with novel biological activities。Its unique combination of functional groups,combined with its favorable pharmacokinetic properties,makes it an attractive candidate for further exploration。As research continues to uncover new therapeutic targets,compounds like this one will remain at the forefront of drug discovery efforts。

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.